molecular formula C34H39N3O B11557378 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one

9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B11557378
M. Wt: 505.7 g/mol
InChI Key: HORALVKPCRKEEY-UHFFFAOYSA-N
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Description

9-[2-(Dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one is a complex organic compound with a unique structure that includes a carbazole core, a piperidine ring, and a dibenzylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Dibenzylaminoethyl Group: This is usually done through alkylation reactions where the dibenzylaminoethyl group is attached to the carbazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-(Dibenzylamino)ethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid
  • 9-Methyl-9H-carbazole-2-carbaldehyde

Uniqueness

The uniqueness of 9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the dibenzylaminoethyl group differentiates it from other carbazole derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C34H39N3O

Molecular Weight

505.7 g/mol

IUPAC Name

9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C34H39N3O/c38-33-16-10-15-32-34(33)30-23-29(26-35-19-8-3-9-20-35)17-18-31(30)37(32)22-21-36(24-27-11-4-1-5-12-27)25-28-13-6-2-7-14-28/h1-2,4-7,11-14,17-18,23H,3,8-10,15-16,19-22,24-26H2

InChI Key

HORALVKPCRKEEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)CCN(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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